Galidesivir is an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.
Galidesivir
CAS No.: 249503-25-1
VCID: VC0515620
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Galidesivir, also known as BCX4430 or Immucillin-A, is a synthetic adenosine analog that has been extensively studied for its broad-spectrum antiviral properties. Initially developed as a potential treatment for hepatitis C, it has shown efficacy against a wide range of RNA viruses, including filoviruses (such as Ebola and Marburg), flaviviruses (like Zika and Yellow Fever), and coronaviruses (including SARS-CoV-2) . Mechanism of ActionGalidesivir acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. It is metabolized into its active triphosphate form, which then binds to viral RdRp, leading to premature termination of the viral RNA strand. This mechanism effectively disrupts viral replication and transcription . Antiviral ActivityGalidesivir has demonstrated broad-spectrum antiviral activity against various RNA viruses, including:
In Vitro and In Vivo Studies
Clinical Trials and DevelopmentGalidesivir has progressed to Phase I clinical trials to assess its safety and efficacy in humans. It is being evaluated as a potential treatment for COVID-19 and as a medical countermeasure for Marburg virus disease . Current Status
Table: Galidesivir's Antiviral Spectrum
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CAS No. | 249503-25-1 | |||||||||||||||||||||||||||
Product Name | Galidesivir | |||||||||||||||||||||||||||
Molecular Formula | C11H15N5O3 | |||||||||||||||||||||||||||
Molecular Weight | 265.27 g/mol | |||||||||||||||||||||||||||
IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |||||||||||||||||||||||||||
Standard InChIKey | AMFDITJFBUXZQN-KUBHLMPHSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |||||||||||||||||||||||||||
SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |||||||||||||||||||||||||||
Canonical SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |||||||||||||||||||||||||||
Synonyms | 2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol BCX-4430 BCX4430 Galidesivir ImmA cpd immucillin A immucillin-A |
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Reference | 1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592 2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19 3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013 | |||||||||||||||||||||||||||
PubChem Compound | 10445549 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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